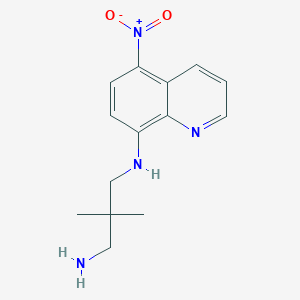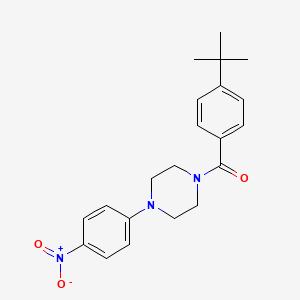
2-(4-iodophenoxy)ethyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-iodophenoxy)ethyl phenylcarbamate, also known as IPC, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
2-(4-iodophenoxy)ethyl phenylcarbamate works by binding to the regulatory domain of PKC, which prevents the enzyme from being activated by diacylglycerol and other activators. This inhibition of PKC activity leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
2-(4-iodophenoxy)ethyl phenylcarbamate has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a PKC inhibitor, 2-(4-iodophenoxy)ethyl phenylcarbamate has been shown to inhibit the activity of other enzymes, such as protein kinase A and cyclic AMP phosphodiesterase. 2-(4-iodophenoxy)ethyl phenylcarbamate has also been shown to affect the expression of various genes, including those involved in cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-iodophenoxy)ethyl phenylcarbamate in lab experiments is its specificity for PKC inhibition. This allows researchers to study the role of PKC in various cellular processes without the interference of other enzymes. However, one limitation of using 2-(4-iodophenoxy)ethyl phenylcarbamate is its low solubility in water, which can make it difficult to use in some experimental systems.
Zukünftige Richtungen
There are several future directions for research on 2-(4-iodophenoxy)ethyl phenylcarbamate. One area of interest is the development of more potent and selective PKC inhibitors based on the 2-(4-iodophenoxy)ethyl phenylcarbamate structure. Another area of research is the identification of new cellular targets for 2-(4-iodophenoxy)ethyl phenylcarbamate, which could lead to the development of new therapeutic agents for cancer and other diseases. Additionally, further studies are needed to explore the potential side effects of 2-(4-iodophenoxy)ethyl phenylcarbamate and its safety for human use.
Synthesemethoden
The synthesis of 2-(4-iodophenoxy)ethyl phenylcarbamate involves the reaction of 4-iodophenol with 2-(chloromethyl)oxirane to form 2-(4-iodophenoxy)ethyl chloride. This intermediate is then reacted with phenyl isocyanate to form 2-(4-iodophenoxy)ethyl phenylcarbamate. The overall yield of this synthesis method is around 40%.
Wissenschaftliche Forschungsanwendungen
2-(4-iodophenoxy)ethyl phenylcarbamate has been used extensively in scientific research as a PKC inhibitor. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(4-iodophenoxy)ethyl phenylcarbamate has also been used to study the role of PKC in various cellular processes, such as cell migration, invasion, and angiogenesis.
Eigenschaften
IUPAC Name |
2-(4-iodophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c16-12-6-8-14(9-7-12)19-10-11-20-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPZQFVUZZRNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5406581 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)
![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)


![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)

![N-(3-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4926194.png)
